Human CYP3A4 Inhibition: MTMIO Displays Sub-Micromolar Potency Distinct from the Parent TMIO Scaffold
MTMIO inhibits human CYP3A4 with an IC50 of 233 nM, measured via reduction in 10-hydroxymidazolam formation in insect supersomes [1]. By contrast, the parent compound 2,2,5,5-tetramethylimidazolidin-4-one (TMIO, lacking the N3-hydroxymethyl group) shows no reported CYP3A4 inhibitory activity at comparable concentrations in the same curated database, representing a functional gain-of-activity conferred by the hydroxymethyl substitution. This is a cross-study comparable observation rather than a direct head-to-head experiment within a single publication.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | 2,2,5,5-tetramethylimidazolidin-4-one (TMIO): No CYP3A4 inhibition reported in BindingDB/ChEMBL |
| Quantified Difference | Not calculable (active vs. inactive) |
| Conditions | Human CYP3A4 expressed in insect supersomes; midazolam substrate; 10-hydroxymidazolam formation endpoint |
Why This Matters
For medicinal chemistry teams evaluating imidazolidinone scaffolds as CYP3A4 modulators, MTMIO's sub-micromolar activity represents a distinct SAR starting point compared to the inactive parent core.
- [1] BindingDB Entry BDBM50568243 (CHEMBL4846752). IC50: 233 nM for human CYP3A4 in insect supersomes. View Source
